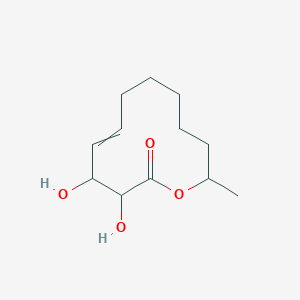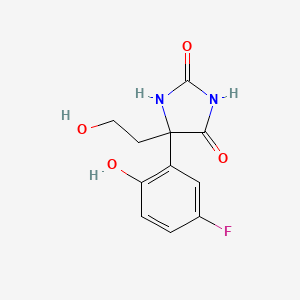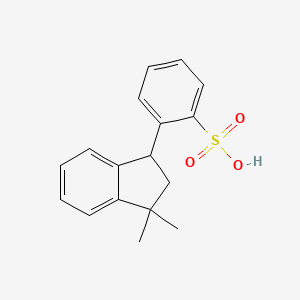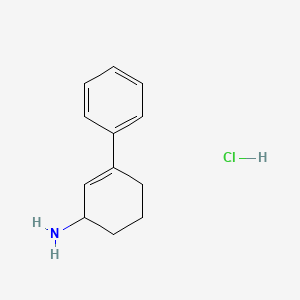
3-phenylcyclohex-2-en-1-amine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenylcyclohex-2-en-1-amine Hydrochloride is an organic compound with a unique structure that includes a phenyl group attached to a cyclohexene ring with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylcyclohex-2-en-1-amine Hydrochloride typically involves the reduction of 3-phenylcyclohex-2-en-1-one followed by amination. The reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-phenylcyclohex-2-en-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: More saturated amines.
Substitution: Compounds with different functional groups replacing the amine.
Aplicaciones Científicas De Investigación
3-phenylcyclohex-2-en-1-amine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-phenylcyclohex-2-en-1-amine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-phenylcyclohex-2-en-1-one: A precursor in the synthesis of 3-phenylcyclohex-2-en-1-amine Hydrochloride.
3-aminocyclohex-2-en-1-one: Another compound with a similar structure but different functional groups
Uniqueness
This compound is unique due to its specific combination of a phenyl group, cyclohexene ring, and amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
114506-94-4 |
|---|---|
Fórmula molecular |
C12H16ClN |
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
3-phenylcyclohex-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-3,5-6,9,12H,4,7-8,13H2;1H |
Clave InChI |
UTXUMZJWQPXPPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C(C1)C2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
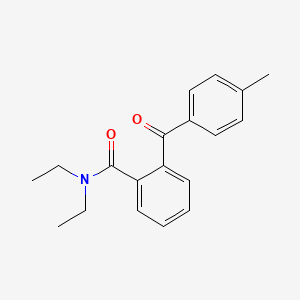
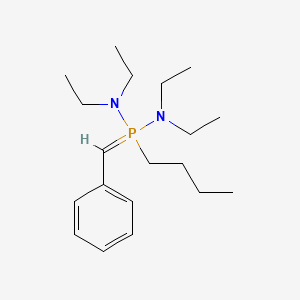
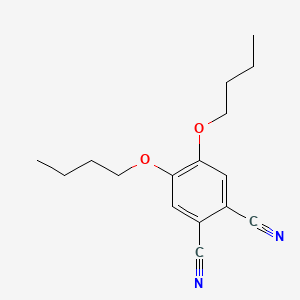

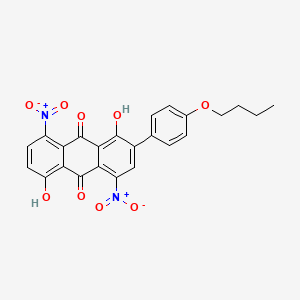
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
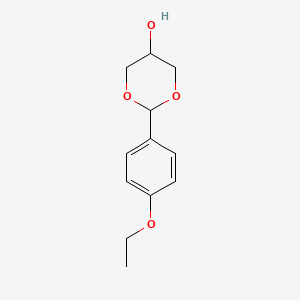
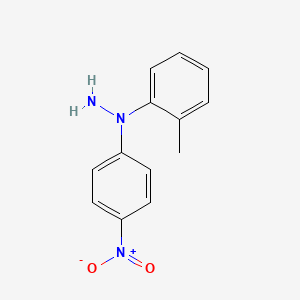
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
